4-(4-Methoxypiperidin-1-yl)phenylboronic acid chemical structure and properties
4-(4-Methoxypiperidin-1-yl)phenylboronic acid chemical structure and properties
An In-depth Technical Guide to 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid: A Key Building Block in Modern Drug Discovery
Introduction
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming methodology offers a robust and versatile route to biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Within this important class of reagents, 4-(4-Methoxypiperidin-1-yl)phenylboronic acid emerges as a highly valuable and functionalized building block. Its structure combines the reactive boronic acid moiety with a saturated heterocyclic system—the 4-methoxypiperidine group—which is a prevalent feature in many biologically active molecules. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, with a particular focus on its strategic importance for researchers and scientists in the field of drug development.
Chemical Structure and Identifiers
The molecular architecture of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid consists of a phenylboronic acid core where the para-position is substituted with a 4-methoxypiperidine ring via a nitrogen-carbon bond. This specific arrangement provides a unique combination of reactivity and structural complexity.
| Identifier | Value |
| IUPAC Name | (4-(4-methoxypiperidin-1-yl)phenyl)boronic acid |
| CAS Number | 1228182-84-0[3] |
| Molecular Formula | C₁₂H₁₈BNO₃[3] |
| Molecular Weight | 235.09 g/mol [3] |
| SMILES | CO[C@H]1CCN(CC1)C2=CC=C(C=C2)B(O)O |
| InChI Key | OB(C1=CC=C(N2CCC(OC)CC2)C=C1)(O)O |
Physicochemical Properties and Handling
Understanding the physicochemical properties of a reagent is critical for its effective use and storage. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available from commercial suppliers.
| Property | Description | Source |
| Appearance | Expected to be a solid, typically white to off-white powder. | General knowledge of arylboronic acids |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4][5] | Inferred from similar compounds |
| Melting Point | Data not specified in available literature. | - |
| Stability | Stable under normal conditions.[6] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating. | General knowledge of arylboronic acids |
Safety, Handling, and Storage
As with all chemical reagents, proper handling of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid is essential. Based on safety data for analogous boronic acids, the following precautions are advised:
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[6][7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]
-
Handling: Avoid contact with skin and eyes.[9] After handling, wash hands thoroughly.[6][10]
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[7][8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[7]
Synthesis and Mechanistic Rationale
The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method involves a lithium-halogen exchange followed by quenching with a borate ester. The following represents a robust and logical protocol for the preparation of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound via lithiation and borylation.
Detailed Experimental Protocol
This protocol is based on established methodologies for synthesizing similar arylboronic acids.[11]
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Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add the starting material, 1-(4-bromophenyl)-4-methoxypiperidine, and dissolve it in anhydrous tetrahydrofuran (THF).
-
Rationale: Anhydrous and inert conditions are critical because the organolithium intermediate formed in the next step is extremely reactive towards water and oxygen.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via a syringe. Stir the mixture at this temperature for 1 hour.
-
Rationale: The low temperature is essential to control the exothermic lithium-halogen exchange reaction and to maintain the stability of the resulting aryllithium species, preventing unwanted side reactions.
-
-
Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Rationale: Triisopropyl borate serves as the electrophilic boron source. The aryllithium intermediate nucleophilically attacks the boron atom. Warming to room temperature ensures the reaction goes to completion.
-
-
Aqueous Workup and Isolation: Cool the reaction mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Rationale: The acidic workup is a crucial final step. It protonates the borate complex, leading to the formation of the B(OH)₂ group and liberating the final product.
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Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.[2][4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In a reaction vessel, combine 4-(4-Methoxypiperidin-1-yl)phenylboronic acid (1.2 equivalents), the desired aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Rationale: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The choice of catalyst, ligand, and base is crucial and often needs to be optimized for specific substrates to achieve high yields.[12]
-
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.[13] Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Rationale: Degassing the solvent is vital to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water and a base is necessary to activate the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.
-
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified using column chromatography to yield the desired biaryl product.
Relevance in Drug Discovery and Medicinal Chemistry
The true value of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid lies in its application as a key building block for synthesizing complex molecules of pharmaceutical interest. The 4-(4-methoxypiperidin-1-yl)phenyl moiety is a valuable pharmacophore found in several advanced drug candidates and approved medicines.
A prominent example highlighting the utility of this structural motif is in the development of Factor Xa (fXa) inhibitors. The blockbuster anticoagulant Apixaban (BMS-562247) contains a closely related 4-(2-oxopiperidin-1-yl)phenyl group.[14][15] The research leading to Apixaban demonstrated that incorporating such piperidine-based functionalities at this position was critical for achieving high potency, selectivity, and favorable pharmacokinetic profiles.[14] This underscores the importance of building blocks like 4-(4-Methoxypiperidin-1-yl)phenylboronic acid, which allow for the efficient installation of these beneficial groups into new drug candidates.
Furthermore, substituted aryl boronic acids are instrumental in synthesizing inhibitors for other critical therapeutic targets, such as Janus kinases (JAKs), which are implicated in autoimmune diseases and cancers.[16][17] The ability to readily introduce the 4-(4-methoxypiperidin-1-yl)phenyl scaffold via robust Suzuki-Miyaura coupling enables medicinal chemists to rapidly explore structure-activity relationships and optimize lead compounds.
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Castells, J., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. PMC. [Link]
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